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Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental

mechanism underlying learning and memory. A key player in synaptic plasticity is the N-methyl-

D-aspartate (NMDA) receptor, whose activation is a critical trigger for both long-term

potentiation (LTP) and long-term depression (LTD). The function of the NMDA receptor is

uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine

or D-serine.

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By

blocking the reuptake of glycine from the synaptic cleft, Org 25935 effectively increases the

local concentration of this NMDA receptor co-agonist.[3][4] This enhancement of NMDA

receptor function makes Org 25935 a valuable pharmacological tool for investigating the

mechanisms of synaptic plasticity and for exploring potential therapeutic avenues for cognitive

disorders associated with NMDA receptor hypofunction.[5][6]

These application notes provide detailed protocols for utilizing Org 25935 to study synaptic

plasticity in ex vivo hippocampal slices, a well-established model for investigating the cellular

and molecular basis of learning and memory.
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Org 25935 elevates extracellular glycine levels, thereby enhancing the activation of NMDA

receptors. This modulation of NMDA receptor activity can have a bidirectional effect on synaptic

plasticity. Lower concentrations of GlyT-1 inhibitors have been shown to facilitate the induction

of LTP, while higher concentrations can lead to the induction of LTD.[7][8] This suggests that

the precise level of NMDA receptor co-agonist site occupancy is critical in determining the

direction of synaptic plasticity. The downstream signaling cascades influenced by Org 25935-

mediated NMDA receptor potentiation include the ERK1/2 pathway, which is implicated in

AMPA receptor trafficking and function.[9][10]

Quantitative Data for Org 25935 and Related GlyT-1
Inhibitors
The following table summarizes key quantitative data for Org 25935 and other relevant GlyT-1

inhibitors. This information is crucial for experimental design, particularly for determining

appropriate working concentrations.

Compound Parameter Value
Species/Syste
m

Reference

Org 25935 IC₅₀ for GlyT-1 100 nM Not specified [2]

Org 25935
Effect on Glycine

Levels

87% increase in

nucleus

accumbens

Rat (in vivo, 6

mg/kg, i.p.)
[11]

Sarcosine (GlyT-

1 inhibitor)

Concentration for

LTP induction
2.0 mM

Rat Hippocampal

Slices
[7]

Sarcosine (GlyT-

1 inhibitor)

Concentration for

LTD induction
5.0 mM

Rat Hippocampal

Slices
[7]

Iclepertin (GlyT-1

inhibitor)

Effect on Glycine

Levels

50-60% increase

in CSF
Human [6]

Generic GLYT1

Antagonist

Effect on PSC

Amplitude
Increase

Rat Hippocampal

Neurons (100

nM)

[12]
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Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents, a standard

method for ex vivo electrophysiological and imaging studies of synaptic plasticity.[1][2][5][13]

[14]

Materials:

Rodent (e.g., C57BL/6 mouse or Wistar rat)

Anesthetic (e.g., isoflurane)

Dissection tools (scissors, forceps, scalpel)

Vibratome

Ice-cold cutting solution (see composition below)

Artificial cerebrospinal fluid (aCSF) (see composition below)

Carbogen gas (95% O₂, 5% CO₂)

Incubation chamber

Solutions:

Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-

glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with carbogen.

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26

NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubbled with carbogen.

Procedure:

Anesthetize the animal with isoflurane and decapitate.

Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
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Isolate the hippocampus.

Mount the hippocampus on the vibratome stage and submerge it in ice-cold, carbogenated

cutting solution.

Cut 300-400 µm thick transverse slices.

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for

at least 30 minutes.

After the recovery period, maintain the slices at room temperature in carbogenated aCSF

until use.

Electrophysiological Recording of Long-Term
Potentiation (LTP)
This protocol outlines the steps for inducing and recording LTP in the CA1 region of

hippocampal slices, using Org 25935 to modulate plasticity.

Materials:

Prepared acute hippocampal slices

Recording chamber for electrophysiology

aCSF

Stimulating and recording electrodes

Amplifier and data acquisition system

Org 25935 stock solution (in DMSO or water)

Procedure:

Transfer a hippocampal slice to the recording chamber and continuously perfuse with

carbogenated aCSF at 28-30°C.
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Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a

low frequency (e.g., 0.05 Hz).

Apply Org 25935 to the perfusion bath at the desired concentration (e.g., 100 nM - 1 µM,

based on its IC₅₀ and the effects of related compounds). Allow the drug to perfuse for at least

20-30 minutes.

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst

stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or

a tetanus (e.g., a single 1-second train of 100 Hz).

Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Calcium Imaging of Synaptic Activity
This protocol describes how to use calcium imaging to investigate the effects of Org 25935 on

synaptic calcium dynamics.

Materials:

Prepared acute hippocampal slices

Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like

GCaMP)

Two-photon or confocal microscope

Recording chamber for imaging

aCSF

Org 25935 stock solution
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Procedure:

Incubate hippocampal slices with a calcium indicator dye according to the manufacturer's

instructions.

Transfer a slice to the imaging chamber and perfuse with carbogenated aCSF.

Identify a region of interest, such as the dendritic spines of CA1 pyramidal neurons.

Establish a baseline of spontaneous or evoked calcium transients. For evoked transients,

place a stimulating electrode as in the electrophysiology protocol.

Perfuse the slice with aCSF containing Org 25935 at the desired concentration.

After a stable drug effect is achieved, record calcium transients during baseline and in

response to synaptic stimulation (e.g., a short train of action potentials).

Analyze the amplitude and kinetics of the calcium transients to determine the effect of Org
25935 on calcium influx through NMDA receptors.[15][16]
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Caption: Signaling pathway of Org 25935 in synaptic plasticity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10764295#utilizing-org-25935-to-study-synaptic-
plasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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